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Compound of Interest

Compound Name: 3-Chloro-1-methoxyheptane

Cat. No.: B15467044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
chlorinated alkanes, crucial for understanding their reactivity, stability, and behavior in chemical
and biological systems. The data presented is essential for researchers in various fields,
including chemical synthesis, environmental science, and drug development, where these
compounds are often used as intermediates, solvents, or are subjects of toxicological studies.

Thermochemical Data of Chlorinated Alkanes

The following tables summarize key thermochemical data for a range of chlorinated alkanes at
standard conditions (298.15 K, 1 atm). The data has been compiled from various sources, with
a significant portion sourced from the NIST Chemistry WebBook.[1][2][3][4]

Chlorinated Methanes
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AfH°(gas) S°(gas) Cp(gas)
Compound Formula
(kJ/mol) (J/mol-K) (J/mol-K)
Chloromethane CHsClI -82.0+0.8 2345+0.4 40.8+0.4
Dichloromethane CH2Cl2 -95.4 +£0.8 270.2+0.4 51.0+£04
Trichloromethan
CHCIs -103.1+1.3 295.7+0.4 65.7+0.4
e
Tetrachlorometha
CCla -102.9+ 1.3 309.7+0.4 83.3+04
ne
Data sourced from the NIST Chemistry WebBook.[1][3][5][6]
Chlorinated Ethanes
AfH°(gas) S°(gas) Cp(gas)
Compound Formula
(kJ/mol) (J/mol-K) (J/mol-K)
Chloroethane C2HsCl -112.2+1.3 275.3+0.8 63.2+0.8
1,1-
) CH3CHCI2 -133.5+1.7 300.4+0.8 80.8 £ 0.8
Dichloroethane
1,2-
. CH2CICH2CI -131.8+1.3 308.8+0.8 80.3+0.8
Dichloroethane
1,1,1-
] CHsCCls -1479+1.7 321.3+1.3 100.4+1.3
Trichloroethane
1,1,2-
CH2CICHCI: -145.2+1.7 329.7+1.3 1004 +1.3

Trichloroethane

Data sourced from the NIST Chemistry WebBook.[7][8][9][10][11]

Chlorinated Propanes
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AfH°(gas) S°(gas) Cp(gas)
Compound Formula
(kJ/mol) (J/mol-K) (J/mol-K)
1-Chloropropane  CsH-Cl -1339+1.3 311.7+£0.8 84.5+0.8
2-Chloropropane  CsH-Cl -139.3+1.3 306.3+0.8 84.9+0.8
1,2-
CsHeCl2 -163.2 £ 1.7 3443+13 106.3+1.3

Dichloropropane

Data sourced from the NIST Chemistry WebBook and other sources.[2][12][13]

Chlorinated Butanes

AfH°(gas) S°(gas) Cp(gas)
Compound Formula
(kJ/mol) (J/mol-K) (J/mol-K)
1-Chlorobutane CaHoCl -1594+1.7 347.3+1.3 105.9+1.3
2-Chlorobutane CaHoCl -166.5+1.7 341.0+13 106.3+1.3
1,2-
CaHsCl2 -186.4+£ 2.1 376.6 1.7 1272+ 1.7

Dichlorobutane

Data sourced from the NIST Chemistry WebBook and other sources.[14][15][16]

Experimental and Computational Methodologies

The determination of thermochemical data for chlorinated alkanes relies on a combination of

experimental techniques and computational methods.

Experimental Protocols: Rotating Bomb Calorimetry

Rotating bomb calorimetry is a primary experimental method for determining the enthalpy of

combustion of organochlorine compounds, from which the enthalpy of formation can be

derived.

Detailed Methodology:
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Sample Preparation: A precisely weighed sample of the chlorinated alkane (typically 0.5 - 1.5
g) is placed in a crucible made of a material resistant to the combustion products, such as
platinum or fused silica. For volatile liquids, the sample is encapsulated in a sealed ampoule
of a known heat of combustion.

Bomb Preparation: The crucible is placed inside a high-pressure stainless steel vessel,
known as a "bomb." A small, known amount of a reducing solution, such as arsenious oxide
or a hydrazine dihydrochloride solution, is added to the bomb to ensure that all chlorine is
converted to chloride ions in the final solution. A fuse wire, typically made of platinum or iron,
is connected to two electrodes within the bomb and positioned to ignite the sample.

Pressurization and Assembly: The bomb is sealed and purged with a small amount of
oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
The sealed bomb is then placed in a calorimeter, which is a container filled with a precisely
measured amount of water. The calorimeter is equipped with a stirrer to ensure uniform
temperature distribution and a high-precision thermometer.

Combustion: The sample is ignited by passing an electric current through the fuse wire. The
combustion of the sample releases heat, which is absorbed by the bomb and the
surrounding water, causing a temperature rise. The rotation of the bomb during and after
combustion ensures a complete reaction and dissolution of the combustion products.

Temperature Measurement: The temperature of the water in the calorimeter is monitored and
recorded at regular intervals before, during, and after combustion until a constant
temperature is reached.

Data Analysis: The heat of combustion is calculated from the observed temperature rise and
the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the
calorimeter is determined separately by burning a standard substance with a known heat of
combustion, such as benzoic acid.

Corrections: Several corrections are applied to the calculated heat of combustion to account
for the heat of ignition, the heat of formation of nitric acid from residual nitrogen in the
oxygen, and the heat of reaction of the reducing solution with the combustion products.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15467044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Enthalpy of Formation Calculation: The standard enthalpy of formation of the chlorinated
alkane is then calculated from its standard enthalpy of combustion using Hess's Law, along
with the known standard enthalpies of formation of the combustion products (COz, H20, and
HCI).

Computational Methods

Computational chemistry provides a powerful tool for predicting and validating thermochemical
data. High-accuracy quantum chemical methods are particularly valuable for compounds that
are difficult to handle experimentally.

Key Methodologies:

¢ Ab Initio Methods: These methods are based on first principles and do not rely on empirical
parameters. High-level coupled-cluster methods, such as CCSD(T), are often used to obtain
highly accurate energies.

o Composite Methods: Methods like the Gaussian-n theories (e.g., G3, G4) and Complete
Basis Set (CBS) methods combine calculations at different levels of theory and with different
basis sets to achieve high accuracy at a manageable computational cost.[10] These
methods are widely used for calculating accurate enthalpies of formation.

o Density Functional Theory (DFT): DFT methods are computationally less expensive than
high-level ab initio methods and can provide good accuracy for thermochemical properties,
especially when used with appropriate functionals and basis sets.

e Benson Group Additivity: This is an empirical method that estimates thermochemical
properties by summing the contributions of individual chemical groups within a molecule.[1]
[17] It is a fast and often surprisingly accurate method for estimating the properties of larger
molecules where high-level computations are not feasible.

Visualizations

The following diagrams illustrate the workflows for determining and utilizing thermochemical
data for chlorinated alkanes.
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Experimental workflow for determining the enthalpy of formation using rotating bomb
calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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